molecular formula C25H26N2O4 B15283411 2-(4-methoxyphenyl)-3-oxo-N-(3-phenylpropyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

2-(4-methoxyphenyl)-3-oxo-N-(3-phenylpropyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B15283411
M. Wt: 418.5 g/mol
InChI Key: WXGYNYCQOCDAQB-VAVBAHLNSA-N
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Description

2-(4-methoxyphenyl)-3-oxo-N-(3-phenylpropyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenylpropyl group, and an epoxyisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include phenylboronic acid derivatives, dichloromethane, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3-oxo-N-(3-phenylpropyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-oxo-N-(3-phenylpropyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(4-methoxyphenyl)-3-oxo-N-(3-phenylpropyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is unique due to its epoxyisoindole core and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

(1S,5S,7R)-3-(4-methoxyphenyl)-4-oxo-N-(3-phenylpropyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C25H26N2O4/c1-30-19-11-9-18(10-12-19)27-16-25-14-13-20(31-25)21(22(25)24(27)29)23(28)26-15-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-14,20-22H,5,8,15-16H2,1H3,(H,26,28)/t20-,21?,22-,25-/m1/s1

InChI Key

WXGYNYCQOCDAQB-VAVBAHLNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C[C@@]34C=C[C@@H](O3)C([C@@H]4C2=O)C(=O)NCCCC5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCCCC5=CC=CC=C5

Origin of Product

United States

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